![molecular formula C21H23N3O5S B2727430 2-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione CAS No. 919854-45-8](/img/structure/B2727430.png)
2-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione
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Overview
Description
“2-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C21H23N3O3 . It has an average mass of 365.426 Da and a monoisotopic mass of 365.173950 Da .
Molecular Structure Analysis
The compound has a complex structure that includes a piperazine ring, a methoxyphenyl group, a sulfonyl group, and an isoindoline-1,3-dione group .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 540.2±50.0 °C at 760 mmHg, and a flash point of 280.5±30.1 °C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione, focusing on six unique applications:
Pharmaceutical Development
2-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione: has shown potential in the development of new pharmaceuticals, particularly as a ligand for alpha1-adrenergic receptors . This compound’s structure allows it to interact effectively with these receptors, which are significant targets for treating conditions such as hypertension, cardiac arrhythmias, and benign prostatic hyperplasia .
Neurological Research
In neurological research, this compound is being explored for its potential as a central nervous system (CNS) drug . Its ability to cross the blood-brain barrier and interact with specific receptors makes it a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cancer Therapy
Research has indicated that 2-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione may have applications in cancer therapy. Its unique chemical structure allows it to inhibit certain enzymes and pathways that are crucial for cancer cell proliferation and survival, making it a potential anticancer agent .
Cardiovascular Treatments
This compound is also being studied for its role in cardiovascular treatments. Its interaction with alpha1-adrenergic receptors can help in regulating blood pressure and preventing cardiac hypertrophy , thus offering a new avenue for treating cardiovascular diseases .
Antidepressant Research
Given its structural similarity to known antidepressants, 2-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is being investigated for its potential as an antidepressant . Its ability to modulate neurotransmitter systems in the brain could provide new treatments for depression and anxiety disorders .
Antimicrobial Applications
The compound’s unique structure also lends itself to antimicrobial research. It has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Research
Research is also exploring the anti-inflammatory properties of this compound. Its ability to inhibit specific inflammatory pathways suggests it could be useful in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Drug Delivery Systems
Finally, 2-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is being studied for its potential use in drug delivery systems . Its chemical properties allow it to be used as a carrier for other drugs, improving their stability and bioavailability .
Mechanism of Action
Target of Action
The primary target of the compound 2-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound 2-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to changes in the function of these receptors, potentially influencing numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Biochemical Pathways
The biochemical pathways affected by 2-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione are those involving the alpha1-adrenergic receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The downstream effects of this interaction can influence numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The pharmacokinetics of 2-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione involve its absorption, distribution, metabolism, and excretion (ADME) properties . These properties can impact the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
It is known that the compound has an affinity for alpha1-adrenergic receptors, which can influence a range of physiological processes .
properties
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-29-17-8-6-16(7-9-17)22-10-12-23(13-11-22)30(27,28)15-14-24-20(25)18-4-2-3-5-19(18)21(24)26/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRNKDQYOKAONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione |
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